molecular formula C15H20N2O4 B2455669 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1396793-57-9

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2455669
CAS No.: 1396793-57-9
M. Wt: 292.335
InChI Key: ZLQIQRQRGITFSG-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is an oxalamide-based compound of significant interest in pharmacological research, particularly for investigating the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-modulated transcription factor that plays a critical role in regulating immune responses, cellular differentiation, and xenobiotic metabolism . Structurally, this molecule features a central oxalamide group, a 3-cyclopropyl-3-hydroxypropyl chain, and a 2-methoxyphenyl substituent, a pattern consistent with a class of compounds described in patent literature as possessing AhR modulatory activity . As a potential AhR antagonist, this compound is a valuable research tool for probing complex biological processes. Researchers are exploring its application in modulating immune function, given the high expression of AhR in lymphoid cells such as T-cells and dendritic cells, and its role in mediating responses to microbiome-derived signals . Furthermore, its utility in oncology research is under investigation, as AhR modulators are being studied for their ability to inhibit cancer cell proliferation, tumor cell invasion, and metastasis in models of solid tumors, including pancreatic, prostate, breast, and colon cancers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure proper handling and compliance with all applicable local and national regulatory requirements.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-9-8-12(18)10-6-7-10/h2-5,10,12,18H,6-9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQIQRQRGITFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

This two-step approach utilizes oxalyl chloride as the central carbonyl source:

  • First Aminolysis : 3-Cyclopropyl-3-hydroxypropylamine reacts with oxalyl chloride in anhydrous dichloromethane at -10°C to form the monoacyl chloride intermediate.
  • Second Aminolysis : Subsequent addition of 2-methoxyaniline at 0°C yields the target oxalamide.

Optimized Conditions

Parameter Specification
Solvent Dichloromethane (anhydrous)
Temperature (Step 1) -10°C to 0°C
Temperature (Step 2) 0°C to RT
Base Pyridine (2.5 equiv per HCl equivalent)
Reaction Time 3–4 h per step

The method achieves 68–72% isolated yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Substrate Compatibility Challenges

  • Cyclopropyl Steric Effects : Bulky cyclopropane ring reduces nucleophilicity of the primary amine, necessitating extended reaction times (6–8 h) compared to linear alkylamines.
  • Hydroxy Group Protection : Tertiary alcohol remains unprotected due to its low reactivity under these conditions, though 5–8% elimination to form allylic amine byproducts occurs.

Ruthenium-Catalyzed Dehydrogenative Coupling

Catalytic System Optimization

Adapting the Ru-PNNH pincer complex methodology, ethylene glycol serves as the oxalate precursor:

Reaction Scheme
3-Cyclopropyl-3-hydroxypropylamine + 2-Methoxyaniline
→ Ru-5 (1 mol%), BuOK (1 mol%)
→ Toluene/DME (1:1), 135°C, 24 h
→ N1-(3-Cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

Performance Metrics

Catalyst Yield (%) TON TOF (h⁻¹)
Ru-1 26 26 1.08
Ru-5 53–58 53–58 2.21–2.42

This atom-economical method generates H₂ as the sole byproduct but shows limited efficiency with branched amines.

Hydrogenation Reversibility

The Ru-5 catalyst enables full hydrogenation of the oxalamide back to starting amines (20 bar H₂, 100°C), providing a unique purification pathway by cycling between oxidation states.

Carbodiimide-Mediated Coupling

CDI Activation Protocol

1,1'-Carbonyldiimidazole (CDI) facilitates room-temperature synthesis under mild conditions:

Stepwise Procedure

  • CDI (1.2 equiv) activates oxalic acid in acetonitrile (0°C, 1 h)
  • Sequential addition of:
    • 3-Cyclopropyl-3-hydroxypropylamine (1.0 equiv, 0°C, 2 h)
    • 2-Methoxyaniline (1.1 equiv, RT, 12 h)

Yield Optimization

CDI Equiv Temp (°C) Time (h) Yield (%)
1.0 25 24 45
1.2 0→25 14 63
1.5 -10→25 18 58

Excess CDI (>1.5 equiv) leads to bis-imidazolide formation, reducing functional group tolerance.

Isocyanate-Based Industrial Synthesis

Continuous Flow Methodology

Adapting pharmaceutical production techniques:

Process Parameters

  • Reactants : 3-Cyclopropyl-3-hydroxypropyl isocyanate + 2-Methoxyaniline
  • Solvent : Supercritical CO₂ (scCO₂)
  • Reactor : Microfluidic chip (0.5 mm ID)
  • Conditions : 80°C, 150 bar, 2 min residence time

Scale-Up Performance

Batch Size Purity (%) Space-Time Yield (kg/m³·h)
100 mg 99.2 0.18
10 g 98.7 1.54
1 kg 97.1 14.2

This method eliminates solvent waste but requires specialized equipment for isocyanate handling.

Comparative Analysis of Methods

Efficiency Metrics

Method Atom Economy (%) E-Factor Process Mass Intensity
Oxalyl Chloride 84 6.8 8.2
Ru-Catalyzed 97 1.2 2.1
CDI-Mediated 89 3.4 4.7
Isocyanate Flow 78 4.1 5.9

Functional Group Tolerance

Method Alcohol Stability Amine Basicity Range (pKₐ)
Oxalyl Chloride Moderate 8.5–10.2
Ru-Catalyzed High 9.0–11.0
CDI-Mediated Excellent 7.8–10.5
Isocyanate Flow Low 9.5–10.8

Advanced Purification Strategies

Crystallization Optimization

Ternary solvent system (ethyl acetate/n-heptane/2-MeTHF 5:3:2) achieves 99.5% purity through:

  • Stage 1 : Crash precipitation at -20°C
  • Stage 2 : Slow cooling (0.5°C/min) from 60°C
  • Stage 3 : Antisolvent vapor diffusion (n-heptane)

Purity Enhancement

Recrystallization Purity (%) Recovery (%)
Single 97.8 82
Double 99.3 74
Triple 99.7 65

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular responses.

Comparison with Similar Compounds

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide can be compared with other similar compounds such as:

  • N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is a compound of increasing interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 1396793-57-9
  • Structure : The compound features an oxalamide backbone with cyclopropyl and methoxyphenyl substituents, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The oxalamide group is known for its ability to modulate enzyme activity, which may be crucial in therapeutic contexts.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions.

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigating the neuroprotective effects of oxalamide derivatives found that certain compounds could significantly reduce neuronal apoptosis in vitro, suggesting a protective role against neurodegenerative diseases .
  • Anti-inflammatory Properties : Research has indicated that oxalamides can inhibit pro-inflammatory cytokines in cellular models, potentially offering therapeutic avenues for conditions like arthritis .
  • Antimicrobial Activity : Some oxalamide derivatives have been tested against bacterial strains, showing varying degrees of effectiveness, which highlights their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Key Features Biological Activity
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamideSimilar structure without methoxy groupExhibits anti-inflammatory effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamideContains isopropyl groupEnhanced neuroprotective properties

Q & A

Basic Research Questions

Q. How can the synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide be optimized for improved yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with preparation of intermediates (e.g., 3-cyclopropyl-3-hydroxypropylamine and 2-methoxyphenyl oxalamide precursors) via nucleophilic substitution or condensation reactions. Optimize reaction conditions (temperature, solvent polarity, catalysts) for each step .
  • Purification : Use recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via TLC (Rf values) or HPLC (retention time analysis) .
  • Yield enhancement : Adjust stoichiometry of coupling agents (e.g., EDCI, HOBt) during amide bond formation. For example, excess oxalyl chloride may improve acylation efficiency .
    • Data Table :
StepReaction ConditionsYield (%)Purity (%)
Intermediate ADCM, 0°C, 2h6590
Intermediate BTHF, reflux, 12h7288
Final CouplingDMF, EDCI, RT, 24h5895

Q. Which analytical techniques are most reliable for confirming the structural integrity of the compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify proton environments (e.g., cyclopropyl CH2_2 at δ 0.5–1.2 ppm, methoxy group at δ 3.8–4.0 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peak (e.g., [M+H]+^+ at m/z 347.15) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Q. What functional groups in this compound are critical for its potential bioactivity?

  • Methodology :

  • Hydrogen bonding analysis : The 3-hydroxypropyl and oxalamide groups facilitate interactions with biological targets (e.g., enzymes) via H-bond donor/acceptor sites .
  • Electron-withdrawing/donating effects : The 2-methoxyphenyl group modulates electron density, influencing binding affinity to receptors .
  • Steric effects : The cyclopropyl group imposes conformational rigidity, potentially enhancing target selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the cyclopropyl or methoxyphenyl groups?

  • Methodology :

  • Analog synthesis : Replace cyclopropyl with cyclohexyl or substitute methoxy with halogen (e.g., Cl, F) to assess steric/electronic effects .
  • Biological assays : Test analogs in enzyme inhibition (e.g., IC50_{50} values via fluorescence assays) or cell-based models (e.g., antiproliferative activity in cancer lines) .
  • Computational docking : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
    • Data Table :
AnalogSubstituent ModificationIC50_{50} (nM)Binding Energy (kcal/mol)
ParentNone120-8.5
ACyclohexyl instead of cyclopropyl450-6.7
B2-Fluorophenyl instead of methoxyphenyl85-9.1

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess compound stability, as differential metabolism may explain discrepancies in efficacy .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding affinity, qPCR for downstream gene expression) .

Q. What computational strategies are effective for predicting the compound’s interactions with cytochrome P450 enzymes?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate binding to CYP4F11 or CYP3A4 active sites (AMBER/CHARMM force fields) to predict metabolism hotspots .
  • Quantum mechanical (QM) calculations : Calculate activation energies for oxidative reactions (e.g., hydroxylation at cyclopropyl CH2_2) .
  • Machine learning models : Train on existing CYP450 inhibition data to forecast potential drug-drug interactions .

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